2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
CAS No.: 1403766-58-4
Cat. No.: VC2719528
Molecular Formula: C23H21NO5
Molecular Weight: 391.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1403766-58-4 |
|---|---|
| Molecular Formula | C23H21NO5 |
| Molecular Weight | 391.4 g/mol |
| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]pyrrole-3-carboxylic acid |
| Standard InChI | InChI=1S/C23H21NO5/c25-14-9-13-11-24(21(22(26)27)19(13)10-14)23(28)29-12-20-17-7-3-1-5-15(17)16-6-2-4-8-18(16)20/h1-8,13,19-21H,9-12H2,(H,26,27) |
| Standard InChI Key | CJRUPEXNZOFRTP-UHFFFAOYSA-N |
| SMILES | C1C2CN(C(C2CC1=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
| Canonical SMILES | C1C2CN(C(C2CC1=O)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Introduction
Chemical Properties and Structure
Basic Properties
2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is a complex organic compound with several distinct chemical properties. It is identified by CAS number 1403766-58-4 and has a molecular formula of C23H21NO5 . The molecular weight of this compound is 391.42 g/mol, making it a medium-sized organic molecule . This compound belongs to the class of carboxylic acids, which is evident from its carboxylic acid functional group. The presence of nitrogen in its molecular formula indicates its potential role in various biochemical processes, as many bioactive compounds contain nitrogen atoms critical for their interactions with biological systems.
Structural Characteristics
The structural complexity of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid is one of its defining features. The compound possesses a bicyclic structure that includes a fluorenylmethoxycarbonyl group (Fmoc) and an octahydrocyclopentapyrrole moiety. The Fmoc group is commonly used in peptide synthesis as a protecting group for amines, suggesting that this compound might have applications in peptide chemistry or related fields.
The octahydrocyclopentapyrrole portion of the molecule consists of a pyrrole ring fused with a cyclopentane ring, with the entire system being fully saturated (octahydro). This bicyclic system contributes to the compound's three-dimensional structure and may influence its binding interactions with biological targets. The presence of the oxo group (=O) at position 5 of the octahydrocyclopentapyrrole system adds another dimension to the compound's chemistry, as ketones can participate in various reactions and contribute to hydrogen bonding interactions.
Table 1: Basic Chemical Properties of 2-[(9H-fluoren-9-ylmethoxy)carbonyl]-5-oxo-octahydrocyclopenta[c]pyrrole-1-carboxylic acid
| Property | Value |
|---|---|
| CAS Number | 1403766-58-4 |
| Molecular Formula | C23H21NO5 |
| Molecular Weight | 391.42 g/mol |
| Chemical Class | Carboxylic acids |
| Structure | Bicyclic with fluorenylmethoxycarbonyl group and octahydrocyclopentapyrrole moiety |
Research Applications
Current Research Areas
| Parameter | Recommendation |
|---|---|
| Storage Temperature | -80°C (use within 6 months) or -20°C (use within 1 month) |
| Solution Preparation | Heat to 37°C and oscillate in ultrasonic bath |
| Solubility Enhancement | Select appropriate solvent; heat and sonicate |
| Shipping Condition | With blue ice (for sample solution) or at room temperature |
| Safety Considerations | Follow standard laboratory safety protocols |
The search results also provide specific guidelines for preparing stock solutions of the compound, indicating that researchers need to select appropriate solvents based on the compound's solubility . This suggests that the compound may be used in various types of experiments that require different solvent systems. The recommendation to store solutions at -80°C or -20°C and to avoid repeated freezing and thawing indicates that stability is a concern, which is common for many bioactive compounds.
Future Research Directions
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Further exploration of its potential activity against cancer and inflammatory pathways, as suggested by the search results.
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Development of structural analogs with modified functional groups to improve biological activity or pharmacokinetic properties.
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Investigation of its potential as a building block for more complex molecules, particularly in peptide chemistry, given the presence of the Fmoc group.
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Study of its interaction with specific biological targets to elucidate its mechanism of action.
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Exploration of more efficient synthetic routes to make the compound more accessible for research purposes.
These research directions would contribute to a better understanding of the compound's properties and potential applications, potentially leading to the development of new therapeutics or research tools.
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